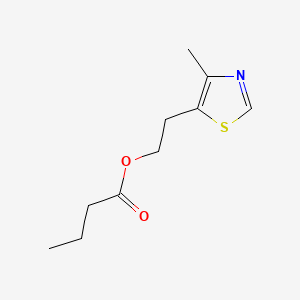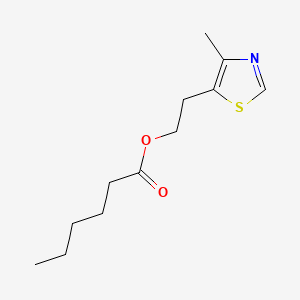
Rotigotinhydrochlorid
Übersicht
Beschreibung
Rotigotine hydrochloride is a non-ergoline dopamine agonist used for the treatment of Parkinson’s disease (PD) and restless legs syndrome (RLS). It is formulated as a once-daily transdermal patch which provides a slow and constant supply of the drug over the course of 24 hours .
Synthesis Analysis
The synthesis of Rotigotine hydrochloride involves several steps. The process includes the use of high-performance liquid chromatography for analyzing rotigotine from pharmacopoeias and literature . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .Molecular Structure Analysis
Rotigotine presents greater selectivity for D2 receptor due to its thienyl-ethyl group linked to a basic nitrogen . More detailed studies on the molecular structure of Rotigotine hydrochloride can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Rotigotine hydrochloride have been studied extensively. The methods presented show adequate specificity and selectivity in determining the drug in the presence of its impurities .Physical And Chemical Properties Analysis
The physical and chemical properties of Rotigotine hydrochloride are analyzed using various methods. These methods are based on high-performance liquid chromatography and are used to evaluate the drug in raw material and its transdermal patches .Wissenschaftliche Forschungsanwendungen
Behandlung der Parkinson-Krankheit
Rotigotin ist ein dopaminerger Agonist, der für die Behandlung der Parkinson-Krankheit entwickelt wurde . Es stimuliert postsynaptische dopaminerge Neuronen in einem mikromolaren Bereich, der etwa 140-mal aktiver ist als sein rechtsdrehendes Enantiomer . Es verbesserte in klinischen Studien an kaukasischen und asiatischen Patienten mit frühzeitiger Parkinson-Krankheit (PD) als Monotherapie effektiv die motorische Funktion und die allgemeine Funktionsfähigkeit .
Behandlung des Restless-Legs-Syndroms
Neben der Parkinson-Krankheit wird Rotigotin auch zur Behandlung des Restless-Legs-Syndroms eingesetzt . Das reine linksdrehende Enantiomer wird in mehreren Ländern als transdermales Pflaster vermarktet .
Transdermales Pflaster-Formulierung
Rotigotin wird einmal täglich über ein transdermales Pflaster verabreicht, das das Medikament über einen Zeitraum von 24 Stunden abgibt . Diese Formulierung ist als Monotherapie zur Behandlung der frühen Parkinson-Krankheit und als Kombinationstherapie mit Levodopa im Verlauf der Krankheit zugelassen .
Antidepressive Wirkungen
Wie andere Dopaminagonisten hat sich gezeigt, dass Rotigotin antidepressive Wirkungen besitzt und zur Behandlung von Depressionen nützlich sein kann .
Analytische Methoden für Rohstoffe und pharmazeutische Formulierungen
Analytische Methoden, die auf der Hochleistungsflüssigchromatographie basieren, für Rotigotin aus Arzneibüchern und Literatur wurden ausgewertet . Diese Methoden zeigen eine ausreichende Spezifität und Selektivität bei der Bestimmung des Arzneimittels in Gegenwart seiner Verunreinigungen .
Stabilitätsstudien
Berichte über Oxidation und Instabilität in einer früheren Formulierung weisen auf die Notwendigkeit hin, Verunreinigungen sowohl im Rohmaterial als auch in pharmazeutischen Darreichungsformen von Rotigotin zu bewerten, um die Produktqualität zu gewährleisten . Es fehlen jedoch detailliertere Studien zur Stabilität von Rotigotin, insbesondere in Bezug auf die pharmakokinetische und toxikologische Charakterisierung seiner Verunreinigungen .
Wirkmechanismus
Target of Action
Rotigotine hydrochloride is a non-ergolinic dopamine agonist . It acts on all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . Dopamine receptors play a crucial role in the central nervous system, regulating a wide range of functions including motor control, cognition, reward, and mood .
Mode of Action
Rotigotine mimics the neurotransmitter dopamine by activating dopamine receptors in the body . This activation is believed to stimulate post-synaptic dopaminergic neurons, which can help alleviate symptoms of conditions like Parkinson’s disease and restless leg syndrome . Additionally, rotigotine has been shown to possess antidepressant effects, potentially making it useful in the treatment of depression .
Biochemical Pathways
It is known that dopamine plays a critical role in several pathways, including the mesolimbic pathway (associated with reward and motivation), the nigrostriatal pathway (associated with movement), and the mesocortical pathway (associated with cognition and emotion) . By acting as a dopamine agonist, rotigotine may influence these pathways and their downstream effects .
Pharmacokinetics
Rotigotine is formulated as a once-daily transdermal patch, which provides a slow and constant supply of the drug over the course of 24 hours . This method of delivery helps maintain stable plasma concentrations of the drug . The bioavailability of rotigotine is approximately 37% when administered transdermally . It is metabolized in the liver and has an elimination half-life of 5-7 hours . Approximately 71% of the drug is excreted in urine and 23% in feces .
Result of Action
The activation of dopamine receptors by rotigotine can lead to various molecular and cellular effects. For instance, in the context of Parkinson’s disease, the stimulation of dopaminergic neurons can help improve motor symptoms and activities of daily living . Additionally, rotigotine may improve some non-motor symptoms, such as sleep disturbances .
Action Environment
The efficacy and stability of rotigotine can be influenced by various environmental factors. For example, the transdermal delivery mechanism of rotigotine can be affected by factors such as skin condition and temperature . Furthermore, individual factors such as age, sex, and genetic variations can also influence the pharmacokinetics and pharmacodynamics of rotigotine . More research is needed to fully understand how these and other environmental factors influence the action of rotigotine .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154792 | |
| Record name | Rotigotine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125572-93-2 | |
| Record name | Rotigotine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125572-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rotigotine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rotigotine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROTIGOTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















